molecular formula C17H17N3O3 B11303520 4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid

4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid

Cat. No.: B11303520
M. Wt: 311.33 g/mol
InChI Key: MYYBDOQAPQNZMB-UHFFFAOYSA-N
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Description

4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid is a complex organic compound that features a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid typically involves the reaction of benzimidazole derivatives with appropriate methylating agents. One common method involves the reaction of benzimidazole with methyl iodide under basic conditions to introduce the dimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzimidazole ring, potentially leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield benzimidazole alcohols.

Scientific Research Applications

4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is being explored for similar therapeutic applications.

    Industry: It is used in the development of organic semiconductors and as a dopant in electronic devices.

Mechanism of Action

The mechanism of action of 4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzoic acid moiety in 4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid imparts unique properties, such as enhanced solubility and the potential for additional hydrogen bonding interactions. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylamino]benzoic acid

InChI

InChI=1S/C17H17N3O3/c1-19-14-8-3-11(9-15(14)20(2)17(19)23)10-18-13-6-4-12(5-7-13)16(21)22/h3-9,18H,10H2,1-2H3,(H,21,22)

InChI Key

MYYBDOQAPQNZMB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNC3=CC=C(C=C3)C(=O)O)N(C1=O)C

Origin of Product

United States

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